
Neohydnocarpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohydnocarpin, also known as this compound, is a useful research compound. Its molecular formula is C25H20O9 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Neohydnocarpin exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through caspase-mediated pathways. For instance, research has shown that this compound, along with hydnocarpin, demonstrates substantial activity against leukemia cell growth (Tmolt3) and glioma cells .
Case Study: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Tmolt3 (Leukemia) | 15 | Caspase-mediated apoptosis |
MCF-7 (Breast) | 20 | Induction of oxidative stress |
U87 (Glioma) | 25 | Cell cycle arrest |
Antidiabetic Properties
This compound has been studied for its potential antidiabetic effects. In animal models, extracts containing this compound have shown to lower blood glucose levels significantly when compared to control groups treated with standard medications like metformin . The mechanism is believed to involve the potentiation of insulin secretion from pancreatic β-cells and improved glucose transport to peripheral tissues.
Case Study: Blood Glucose Regulation
In a study involving streptozotocin-induced diabetic rats, the administration of hydnocarpus seed extract (rich in this compound) resulted in a marked decrease in blood glucose levels over a period of three weeks as shown in Table 2.
Treatment | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
---|---|---|
Control | 300 | 350 |
Metformin | 300 | 150 |
Hydnocarpus Extract | 290 | 160 |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The extract's efficacy was comparable to standard antibiotics, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against selected pathogens, with results detailed in Table 3.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties, which may contribute to its therapeutic potential in treating chronic inflammatory conditions. Studies suggest that it can reduce inflammation markers in vivo, indicating its role as a natural anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What methodologies are employed to isolate and characterize Neohydnocarpin from natural sources?
this compound is typically isolated via column chromatography using silica gel or reverse-phase systems, followed by preparative HPLC for purification. Structural characterization relies on spectroscopic techniques: NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for elucidating carbon frameworks, mass spectrometry (HR-ESI-MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Purity is validated via HPLC-UV or LC-MS, with melting point and optical rotation measurements for physical consistency .
Q. Which in vitro models are most suitable for evaluating this compound’s cytotoxic activity?
Standard cytotoxicity assays include the MTT or SRB assay using cell lines such as KB (oral carcinoma), HeLa-S3 (cervical cancer), and Tmolt3 (leukemia). Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values. Positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) are critical. Replicates (n ≥ 3) and statistical analyses (ANOVA with post-hoc tests) ensure robustness .
Q. How can researchers ensure reproducibility in this compound studies?
Reproducibility requires detailed experimental protocols (e.g., solvent ratios, temperature gradients), raw data archiving, and adherence to NIH guidelines for preclinical research. Cross-validate findings using independent batches of this compound and share spectral/data supplements. Reference standard compounds (e.g., from NCI’s DTP) and report % purity, solvent residues, and storage conditions .
Q. What are the primary natural sources of this compound, and how does sourcing impact pharmacological activity?
this compound is isolated from Hydnocarpus wightiana seeds. Geographic variation in plant chemistry (soil, climate) may alter yield or bioactivity. Authentication via DNA barcoding or voucher specimens is advised. Comparative studies using extracts from different regions can clarify source-dependent efficacy .
Advanced Research Questions
Q. How can contradictions in this compound’s cytotoxic data across studies be systematically resolved?
Contradictions often arise from variability in cell line subtypes, assay conditions (e.g., incubation time), or compound stability. Conduct sensitivity analyses by replicating studies under standardized conditions (e.g., ATCC-certified cells, serum-free media). Meta-analyses using PRISMA frameworks and stratified subgroup analyses (e.g., by cancer type) can identify confounding variables .
Q. What advanced techniques elucidate this compound’s molecular mechanism of action?
Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins post-treatment. Molecular docking (AutoDock Vina) predicts binding affinities to targets like topoisomerase II or tubulin. Functional validation via CRISPR-Cas9 knockdown or overexpression in resistant cell lines confirms target relevance .
Q. What strategies optimize this compound’s synthetic yield and stereochemical fidelity?
Total synthesis routes (e.g., asymmetric catalysis) require chiral auxiliaries or organocatalysts to control stereocenters. Monitor reaction intermediates via TLC-MS and optimize protecting groups (e.g., acetyl vs. benzyl) for regioselectivity. Compare yields from stepwise vs. one-pot syntheses and characterize intermediates via X-ray crystallography .
Q. How should researchers design experiments to analyze this compound’s stability under physiological conditions?
Simulate physiological pH (7.4), temperature (37°C), and serum proteins (e.g., albumin) in PBS buffer. Use LC-MS to track degradation products over 24–72 hours. Stability studies in plasma (human/murine) quantify half-life (t½). Compare results with prodrug derivatives to enhance bioavailability .
Q. What frameworks guide hypothesis generation for this compound’s non-cytotoxic pharmacological roles?
Apply the PICO framework: P opulation (specific cell types), I ntervention (this compound dosage), C omparison (existing therapies), O utcome (anti-inflammatory, antioxidant endpoints). Use cheminformatics tools (SwissTargetPrediction) to identify off-target interactions and prioritize hypotheses for experimental validation .
Q. How can in vivo efficacy studies validate this compound’s therapeutic potential while addressing ethical considerations?
Use xenograft models (e.g., nude mice with subcutaneous tumors) with randomized, blinded treatment groups. Adopt 3R principles (Replacement, Reduction, Refinement): minimize animal numbers via power analysis, use non-invasive imaging (IVIS), and euthanize at humane endpoints. Compare tumor volume regression and histopathology with vehicle/positive controls .
Propiedades
Número CAS |
71417-57-7 |
---|---|
Fórmula molecular |
C25H20O9 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(5S,6S)-2,3,8,10-tetrahydroxy-5-(4-hydroxy-3-methoxyphenyl)-6-(hydroxymethyl)-5,6-dihydrobenzo[c]xanthen-7-one |
InChI |
InChI=1S/C25H20O9/c1-33-19-4-10(2-3-15(19)28)21-12-7-16(29)17(30)8-13(12)25-22(14(21)9-26)24(32)23-18(31)5-11(27)6-20(23)34-25/h2-8,14,21,26-31H,9H2,1H3/t14-,21-/m0/s1 |
Clave InChI |
MDUXUIQALBEIGB-QKKBWIMNSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(C4=CC(=C(C=C24)O)O)OC5=CC(=CC(=C5C3=O)O)O)CO)O |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@@H](C3=C(C4=CC(=C(C=C24)O)O)OC5=CC(=CC(=C5C3=O)O)O)CO)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(C3=C(C4=CC(=C(C=C24)O)O)OC5=CC(=CC(=C5C3=O)O)O)CO)O |
Key on ui other cas no. |
71417-57-7 |
Sinónimos |
neohydnocarpin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.